Erythromycin A N-oxide

Description

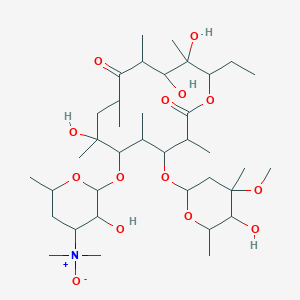

Structure

2D Structure

Properties

IUPAC Name |

2-[[14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-N,N,6-trimethyloxan-4-amine oxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H67NO14/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(52-34-28(40)24(38(11,12)46)15-19(3)48-34)21(5)29(22(6)33(43)50-25)51-26-17-36(9,47-13)31(42)23(7)49-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUIPOVCSQJTWHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)[N+](C)(C)[O-])O)(C)O)C)C)O)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H67NO14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

749.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Synthesis of Erythromycin A N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin (B1671065) A N-oxide, a prominent metabolite of the macrolide antibiotic erythromycin A, is of significant interest in drug development and metabolism studies. It is recognized as a metabolite, a potential impurity in erythromycin formulations, and a synthetic precursor to other important macrolides like clarithromycin.[1][2] This technical guide provides a comprehensive overview of the primary synthesis pathways for Erythromycin A N-oxide, detailing both chemical and enzymatic methodologies. This document offers in-depth experimental protocols, quantitative data summaries, and visual representations of the synthesis workflows to support researchers in the fields of medicinal chemistry, pharmacology, and drug manufacturing.

Introduction

Erythromycin A is a widely used macrolide antibiotic that inhibits bacterial protein synthesis.[2] Its metabolic fate in vivo is of critical importance for understanding its efficacy, potential drug-drug interactions, and overall safety profile. One of the key metabolic transformations is the N-oxidation of the tertiary amine on the desosamine (B1220255) sugar moiety, leading to the formation of this compound. This biotransformation is primarily mediated by cytochrome P450 enzymes, with CYP3A4 being the major contributor.[2]

Beyond its role as a metabolite, this compound is a valuable synthetic intermediate. Its synthesis is a key step in the semi-synthesis of clarithromycin, a widely prescribed macrolide antibiotic with improved acid stability and pharmacokinetic properties.[1] Therefore, efficient and well-characterized methods for the synthesis of this compound are essential for both research and industrial applications. This guide will explore the two main approaches to its synthesis: direct chemical oxidation and enzymatic conversion.

Chemical Synthesis Pathway

The chemical synthesis of this compound is typically achieved through the direct oxidation of the tertiary amine of erythromycin A. This approach offers high yields and straightforward scalability. The most common oxidizing agents employed for this transformation are peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide (H₂O₂).

Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

The use of m-CPBA is a classic and effective method for the N-oxidation of tertiary amines. The reaction is generally clean and proceeds under mild conditions.

Oxidation with Hydrogen Peroxide

Hydrogen peroxide is another effective and more environmentally benign oxidizing agent for the synthesis of this compound. This method is often carried out in a protic solvent like methanol (B129727). A patent describes a procedure where erythromycin derivatives are dissolved in a mixture of methanol and water, to which a 30% aqueous solution of hydrogen peroxide is added. The reaction is stirred at room temperature for 24 hours.[3]

Quantitative Data for Chemical Synthesis

| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| m-CPBA | Dichloromethane | Room Temperature | Not Specified | High | [1] |

| Hydrogen Peroxide | Methanol/Water | Room Temperature | 24 hours | Not specified in detail, but implied to be effective | [3] |

Enzymatic Synthesis Pathway

The enzymatic synthesis of this compound mirrors its metabolic formation in the human body. This process is primarily catalyzed by the cytochrome P450 enzyme, CYP3A4, which is highly expressed in the liver. In vitro, this synthesis can be replicated using human liver microsomes (HLMs), which contain a concentrated amount of these enzymes.

The reaction requires the presence of NADPH as a cofactor, which provides the necessary reducing equivalents for the catalytic cycle of the P450 enzyme.

References

An In-depth Technical Guide to the Chemical Properties of Erythromycin A N-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin (B1671065) A N-oxide is a significant derivative of the widely-used macrolide antibiotic, Erythromycin A. It is recognized as a metabolite formed in biological systems and serves as a key intermediate in the semi-synthesis of other important antibiotics, such as Clarithromycin.[1] This guide provides a comprehensive overview of the chemical properties of Erythromycin A N-oxide, including its physicochemical characteristics, stability, and relevant experimental protocols. The information is intended to support research, development, and quality control activities involving this compound.

Physicochemical Properties

| Property | This compound | Erythromycin A (for comparison) |

| Molecular Formula | C₃₇H₆₇NO₁₄[4] | C₃₇H₆₇NO₁₃ |

| Molecular Weight | 749.9 g/mol [5] | 733.93 g/mol |

| CAS Number | 992-65-4[2] | 114-07-8[6] |

| Appearance | White solid[3] | Crystalline powder |

| Solubility | Soluble in water, ethanol, methanol (B129727), DMF, and DMSO.[3] | Slightly soluble in water; soluble in alcohols, acetone, chloroform. |

| pKa | Predicted data is not readily available. | 8.9[6] |

| Melting Point | Not available. | 135-140 °C (decomposes)[6] |

| Storage Conditions | -20°C[5] | Room temperature |

Spectroscopic Data

Detailed spectroscopic data for this compound is not extensively published. However, the following provides an overview of expected spectral characteristics based on its structure and data from the parent compound, Erythromycin A.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to be complex due to the large number of protons in the macrolide ring and sugar moieties. Key signals would include those from the methyl groups, methine protons, and the protons of the desosamine (B1220255) and cladinose (B132029) sugars. The N-oxidation of the dimethylamino group on the desosamine sugar would likely lead to a downfield shift of the N-methyl protons compared to Erythromycin A.

-

¹³C NMR: The carbon NMR spectrum will show a large number of signals corresponding to the 37 carbon atoms. Characteristic signals include those of the carbonyl groups (ketone and lactone), the carbons of the sugar moieties, and the numerous aliphatic carbons of the macrolide ring. The carbons adjacent to the N-oxide group are expected to show a shift compared to the parent compound.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is expected to be complex, involving losses of the sugar moieties (desosamine and cladinose) and fragmentation of the macrolide ring. The addition of an oxygen atom compared to Erythromycin A will result in a 16 amu mass difference in the molecular ion and relevant fragments.[7][8]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. These include:

-

O-H stretching: A broad band in the region of 3500-3300 cm⁻¹ due to the multiple hydroxyl groups.

-

C-H stretching: Bands in the 3000-2800 cm⁻¹ region.

-

C=O stretching: A strong band around 1730 cm⁻¹ for the lactone carbonyl and another for the ketone carbonyl.

-

N-O stretching: A band characteristic of an N-oxide group, typically appearing in the 970-950 cm⁻¹ region.

-

C-O stretching: Multiple bands in the 1200-1000 cm⁻¹ region corresponding to the ether and alcohol C-O bonds.[9]

Stability Profile

Experimental Protocols

Synthesis of this compound

The following protocol is based on a method described for the preparation of Clarithromycin, where this compound is a key intermediate.[12]

Materials:

-

Erythromycin A

-

Methanol

-

Water

-

35% Hydrogen Peroxide

Procedure:

-

Dissolve Erythromycin A in a mixture of methanol and water.

-

Add 35% hydrogen peroxide dropwise to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).

-

Upon completion, the this compound can be isolated and purified using standard techniques such as crystallization or chromatography.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This compound is often analyzed as an impurity in Erythromycin preparations, where it is designated as "Erythromycin Impurity H".[13] A validated HPLC method for the analysis of erythromycin and its related substances can be adapted for the quantification of this compound.

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at pH 6.5) and an organic modifier (e.g., acetonitrile).[12][14]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 215 nm.[14]

-

Column Temperature: 35°C.

Sample Preparation:

-

Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent.

-

Filter the sample solution through a 0.45 µm filter before injection.

Visualizations

Biotransformation and Synthetic Utility of this compound

The following diagram illustrates the role of this compound as a metabolite of Erythromycin A and as a precursor in the synthesis of Clarithromycin.

Experimental Workflow for Synthesis and Analysis

This diagram outlines a typical workflow for the synthesis and analysis of this compound.

Conclusion

This compound is a compound of significant interest in the fields of drug metabolism and pharmaceutical synthesis. This guide has provided a detailed overview of its chemical properties, drawing from available literature. Further research to determine specific experimental values for properties such as pKa and melting point, as well as detailed spectroscopic and stability studies, would be beneficial for a more complete understanding of this important macrolide derivative. The provided protocols and workflows offer a solid foundation for researchers and professionals working with this compound.

References

- 1. High-performance liquid chromatographic determination of erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. The Electrospray Ionization - Mass Spectra of Erythromycin A Obtained from a Marine Streptomyces sp. Mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. toku-e.com [toku-e.com]

- 6. Erythromycin | C37H67NO13 | CID 12560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Structural elucidation studies of erythromycins by electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. An analysis of the 1H and 13C n.m.r. spectra of erythromycin a using two-dimensional methods - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. benchchem.com [benchchem.com]

- 13. impactfactor.org [impactfactor.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The In Vivo Genesis of Erythromycin A N-oxide: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo formation of Erythromycin (B1671065) A N-oxide, a notable metabolite of the widely used macrolide antibiotic, Erythromycin A. This document delves into the metabolic pathways, enzymatic catalysis, and analytical methodologies pertinent to the study of this N-oxidation reaction in a biological setting.

Introduction to Erythromycin A Metabolism

Erythromycin A, a cornerstone of antibacterial therapy for decades, undergoes extensive metabolism in the body, primarily in the liver. The biotransformation of Erythromycin A is a critical determinant of its pharmacokinetic profile, influencing its efficacy, potential for drug-drug interactions, and overall disposition. The major metabolic pathway is N-demethylation of the desosamine (B1220255) sugar moiety, a reaction predominantly catalyzed by the Cytochrome P450 (CYP) enzyme system, specifically the CYP3A4 isoform.[1][2] Alongside this primary route, the formation of Erythromycin A N-oxide represents a secondary, yet significant, metabolic pathway.

The N-Oxidation Pathway of Erythromycin A

The conversion of the tertiary amine on the desosamine sugar of Erythromycin A to its corresponding N-oxide is a key metabolic step. This reaction, illustrated below, results in a more polar metabolite that can be more readily excreted from the body.

Enzymatic Catalysis

The in vivo N-oxidation of Erythromycin A is primarily attributed to the action of two key enzyme superfamilies:

-

Cytochrome P450 (CYP) System: The CYP3A4 isoenzyme, highly expressed in the liver and small intestine, is the principal catalyst for the N-demethylation of erythromycin and is also implicated in its N-oxidation.[1][2] The catalytic cycle of CYP3A4 involves the activation of molecular oxygen to facilitate the insertion of an oxygen atom into the nitrogen of the desosamine sugar.

-

Flavin-containing Monooxygenases (FMOs): FMOs represent another class of enzymes capable of catalyzing the N-oxidation of a wide range of xenobiotics containing a nucleophilic nitrogen atom. While the specific contribution of FMOs to the in vivo formation of this compound is not as extensively documented as that of CYP3A4, their known substrate specificities suggest a potential role in this metabolic pathway.

The relative contribution of CYP3A4 and FMOs to Erythromycin A N-oxidation in vivo is an area of ongoing research and may vary depending on factors such as species, genetic polymorphisms, and co-administration of other drugs.

Quantitative Analysis of this compound In Vivo

Accurate quantification of Erythromycin A and its metabolites in biological matrices is essential for pharmacokinetic and drug metabolism studies. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, specificity, and throughput.

Quantitative Data Summary

While specific in vivo pharmacokinetic data for this compound is limited in publicly available literature, the following table summarizes typical pharmacokinetic parameters for the parent drug, Erythromycin A, in various species. These values provide a context for understanding the disposition of the drug and its metabolites.

| Species | Route of Administration | Dose | Cmax (µg/mL) | Tmax (h) | Half-life (h) | AUC (µg·h/mL) | Reference |

| Human | Oral | 250 mg | 0.3 - 1.9 | 1.5 - 4.0 | 1.5 - 2.0 | 1.5 - 6.5 | [3][4] |

| Human | Intravenous | 250 mg | ~ 10 | - | ~ 2.0 | - | [4] |

| Rat | Oral | 50 mg/kg | ~ 1.5 | ~ 2.0 | ~ 1.8 | ~ 6.0 | [5] |

| Mouse | Oral | 50 mg/kg | ~ 2.0 | ~ 1.0 | ~ 1.5 | ~ 5.0 | [6] |

Note: Cmax (Maximum plasma concentration), Tmax (Time to reach Cmax), AUC (Area under the plasma concentration-time curve). These values can vary significantly based on the formulation and individual patient factors.

Experimental Protocols

The following sections outline generalized experimental protocols for the in vivo study of Erythromycin A metabolism and the quantification of its N-oxide metabolite.

In Vivo Animal Study Protocol

This protocol describes a typical pharmacokinetic study in a rodent model to assess the formation of this compound.

Methodology:

-

Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used. Animals are acclimated for at least one week before the experiment.

-

Dosing: Erythromycin A is typically formulated in a vehicle such as 0.5% methylcellulose (B11928114) and administered via oral gavage at a specific dose (e.g., 50 mg/kg).

-

Sample Collection: Blood samples (approx. 200 µL) are collected from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Plasma is separated by centrifugation and stored at -80°C. At the end of the study, animals are euthanized, and tissues (liver, kidneys, intestine) are harvested, flash-frozen in liquid nitrogen, and stored at -80°C.

-

Sample Preparation and Analysis: Plasma and tissue homogenates are prepared and subjected to protein precipitation or solid-phase extraction. The concentrations of Erythromycin A and this compound are then determined using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life for both the parent drug and its N-oxide metabolite.

LC-MS/MS Quantification Protocol

The following is a generalized protocol for the quantification of Erythromycin A and its N-oxide metabolite in plasma using LC-MS/MS.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

Reagents and Materials:

-

Erythromycin A and this compound analytical standards

-

Internal Standard (e.g., Roxithromycin or a stable isotope-labeled Erythromycin A)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (B1210297) (LC-MS grade)

-

Ultrapure water

-

Biological plasma samples

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient elution program to separate the analytes.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Erythromycin A: e.g., m/z 734.5 -> 576.4

-

This compound: e.g., m/z 750.5 -> 592.4

-

Internal Standard (Roxithromycin): e.g., m/z 837.5 -> 679.5 (Note: Specific MRM transitions should be optimized for the instrument used)

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase composition.

-

Inject into the LC-MS/MS system.

Logical Relationships in Erythromycin Metabolism and Analysis

The following diagram illustrates the logical flow from drug administration to data interpretation in the study of this compound formation.

Conclusion

The in vivo formation of this compound is a relevant metabolic pathway that contributes to the overall disposition of the parent drug. While N-demethylation via CYP3A4 remains the primary metabolic route, understanding the N-oxidation pathway is crucial for a complete picture of erythromycin's pharmacokinetics and potential for drug interactions. The methodologies outlined in this guide, particularly advanced LC-MS/MS techniques, provide the necessary tools for researchers to accurately quantify this compound in biological systems and further elucidate the enzymatic mechanisms governing its formation. Future research should focus on obtaining more precise quantitative in vivo data for this metabolite to better understand its clinical significance.

References

- 1. ClinPGx [clinpgx.org]

- 2. PharmGKB summary: macrolide antibiotic pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of erythromycin on repetitive dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oral administration of erythromycin stearate: effect of dosage form on plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Activity of erythromycin and clindamycin in an experimental Staphylococcus aureus infection in normal and granulocytopenic mice. A comparative in vivo and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

Erythromycin A N-oxide: A Comprehensive Technical Guide on its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Erythromycin (B1671065) A N-oxide, a significant derivative of the macrolide antibiotic Erythromycin A. The document details its discovery, methods of isolation and synthesis, physicochemical properties, and biological activity, offering valuable insights for researchers in drug development and related scientific fields.

Introduction

Erythromycin A, a widely used macrolide antibiotic, is produced by the bacterium Saccharopolyspora erythraea. Its N-oxide derivative, Erythromycin A N-oxide, has been identified as a naturally occurring metabolite, a potential impurity in commercial erythromycin preparations, and a synthetic precursor for other macrolide antibiotics like clarithromycin.[1][2] The formation of the N-oxide occurs at the tertiary amine of the desosamine (B1220255) sugar moiety of Erythromycin A. This modification has been noted to potentially inactivate the drug, making the study of this compound crucial for understanding the metabolism, stability, and overall profile of its parent compound.[2]

Physicochemical Properties

This compound is a white solid with distinct physicochemical properties that differentiate it from Erythromycin A. A summary of these properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C37H67NO14 | [3] |

| Molecular Weight | 749.9 g/mol | [4] |

| CAS Number | 992-65-4 | [4] |

| Appearance | White solid | [4] |

| Solubility | Soluble in water, ethanol, methanol, DMF, and DMSO. | [4] |

| Storage Temperature | -20°C | [4] |

Discovery and Isolation

This compound was first identified as a metabolite of Erythromycin A. It is formed in vivo and can be isolated from the fermentation broth of Saccharopolyspora erythraea.[4]

Isolation from Fermentation Broth

The isolation of this compound from the complex matrix of a fermentation broth requires chromatographic techniques.

Experimental Protocol: Isolation by Chromatography

This protocol is based on the methods described by Beran et al. (1991) for the separation of erythromycin and its derivatives.

-

Sample Preparation: The fermentation broth of Saccharopolyspora erythraea is centrifuged to remove mycelia and other solid particles. The resulting supernatant is used for extraction.

-

Extraction: The supernatant is extracted with a suitable organic solvent, such as butyl acetate, to isolate the erythromycin compounds.[3]

-

Thin-Layer Chromatography (TLC):

-

Stationary Phase: Silica gel plates.

-

Mobile Phase: A system of diisopropyl ether-methanol-25% ammonia (B1221849) (75:35:2) can be used to separate Erythromycin A, its N-oxide, and other related substances.[5]

-

Visualization: The spots can be visualized using a suitable staining agent, such as anisaldehyde-sulfuric acid, followed by heating.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient or isocratic elution with a mixture of a phosphate (B84403) buffer (e.g., 0.02 M, pH 6.5) and acetonitrile (B52724) is effective for separation.[6][7]

-

Detection: UV detection at 215 nm is commonly employed.[6][7]

-

Fraction Collection: The fraction corresponding to the retention time of this compound is collected for further analysis and purification.

-

References

- 1. This compound | Benchchem [benchchem.com]

- 2. youtube.com [youtube.com]

- 3. erepository.uonbi.ac.ke [erepository.uonbi.ac.ke]

- 4. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Macrolides: Mode of Action, Mechanism of Resistance • Microbe Online [microbeonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Computational Modeling of Erythromycin A N-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational modeling of Erythromycin (B1671065) A N-oxide, a significant metabolite of the widely-used antibiotic Erythromycin A. While direct computational studies on this specific N-oxide are not extensively published, this document outlines a robust framework for its in-silico analysis based on established methodologies for macrolide antibiotics and N-oxide-containing compounds. This guide covers theoretical background, proposed computational workflows, relevant experimental data, and detailed protocols to facilitate further research and drug development efforts.

Introduction to Erythromycin A N-oxide

Erythromycin A is a macrolide antibiotic that functions by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit.[1] A key metabolic pathway for Erythromycin A involves the N-oxidation of the desosamine (B1220255) sugar's tertiary amine, resulting in the formation of this compound.[2] This metabolite is a potential impurity in commercial erythromycin preparations and can influence the drug's pharmacokinetic and pharmacodynamic profile, notably through its interactions with cytochrome P450 enzymes like CYP3A4.[1][3] The N-oxide is a facile metabolite formed in vivo and can revert to Erythromycin A under reducing conditions.[4] Understanding the structural and energetic properties of this compound at a molecular level is crucial for predicting its biological activity, potential for drug-drug interactions, and for the design of novel macrolide derivatives.

Chemical Properties of this compound:

| Property | Value | Reference |

| CAS Number | 992-65-4 | [3][4] |

| Molecular Formula | C37H67NO14 | [3][4] |

| Molecular Weight | 749.9 g/mol | [4] |

| Appearance | White solid | [4] |

| Purity | >98% by HPLC | [4] |

| Solubility | Water, ethanol, methanol, DMF, DMSO | [4] |

Proposed Computational Modeling Workflow

Due to the limited number of published computational studies specifically targeting this compound, this section outlines a proposed workflow. This workflow integrates common computational chemistry techniques proven effective for the study of macrolides and other small molecule drugs.

Caption: Proposed computational workflow for this compound.

Detailed Methodologies

This section provides detailed protocols for the key computational experiments outlined in the workflow.

Quantum Mechanical (QM) Calculations

QM calculations are essential for accurately describing the electronic structure of the N-oxide moiety, which is not well-represented by standard molecular mechanics force fields.

Protocol for Geometry Optimization and Electronic Property Calculation:

-

Software: Gaussian, ORCA, or other suitable quantum chemistry software.

-

Method: Density Functional Theory (DFT) is a common and effective method.

-

Functional: B3LYP or a more modern functional like ωB97X-D is recommended.

-

Basis Set: A basis set of at least 6-31G* quality should be used for initial optimizations. For more accurate electronic properties, a larger basis set such as 6-311+G(d,p) is advisable.

-

Input: A 3D structure of this compound, which can be generated from the known structure of Erythromycin A and subsequently modified and minimized using a molecular editor.

-

Calculation Type:

-

Optimization: Perform a geometry optimization to find the lowest energy conformation.

-

Frequency: A frequency calculation should follow the optimization to confirm that the structure is a true minimum (no imaginary frequencies).

-

Population Analysis: Calculate electrostatic potential (ESP) derived charges (e.g., using the Merz-Kollman scheme) for use in subsequent molecular dynamics simulations.

-

-

Output Analysis: Analyze the optimized geometry, electronic properties (e.g., dipole moment, orbital energies), and atomic charges.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of this compound in a simulated biological environment, such as in water or bound to a protein.

Protocol for MD Simulation in Water:

-

Force Field: A standard force field such as AMBER, CHARMM, or GROMOS can be used for the majority of the molecule. However, the N-oxide moiety will require custom parameterization.

-

N-oxide Parameterization:

-

Use the QM-derived ESP charges for the N-oxide group.

-

Bond, angle, and dihedral parameters involving the N-oxide group may need to be derived by fitting to QM potential energy scans or by analogy to existing parameters for similar functional groups. Resources for force field development for N-oxides can provide guidance.[5][6]

-

-

Software: GROMACS, AMBER, NAMD, or a similar MD package.

-

System Setup:

-

Place the optimized structure of this compound in a periodic box of appropriate size.

-

Solvate the box with a pre-equilibrated water model (e.g., TIP3P or SPC/E).

-

Add counter-ions to neutralize the system if necessary.

-

-

Minimization: Perform energy minimization of the system to remove any steric clashes.

-

Equilibration:

-

Perform a short simulation (e.g., 100 ps) with position restraints on the solute to allow the solvent to relax (NVT ensemble).

-

Perform a subsequent equilibration run (e.g., 1 ns) to stabilize the pressure and temperature of the system (NPT ensemble).

-

-

Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100 ns or longer) to sample the conformational space of the molecule.

-

Analysis: Analyze the trajectory for conformational changes, hydrogen bonding patterns, and other dynamic properties.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.

Protocol for Molecular Docking with the Bacterial Ribosome:

-

Software: AutoDock, Glide, GOLD, or other widely used docking software.

-

Receptor Preparation:

-

Obtain the crystal structure of the bacterial 50S ribosomal subunit, preferably in complex with Erythromycin A or another macrolide (e.g., PDB IDs: 4V7U, 6XDC).

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states to titratable residues.

-

Define the binding site based on the location of the co-crystallized macrolide.

-

-

Ligand Preparation:

-

Use the energy-minimized 3D structure of this compound.

-

Assign atomic charges (preferably from QM calculations).

-

-

Docking:

-

Perform the docking simulation using the chosen software's algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).

-

Generate a set of possible binding poses.

-

-

Analysis:

-

Cluster the resulting poses and rank them based on the scoring function.

-

Visually inspect the top-ranked poses to analyze the interactions with the ribosomal RNA and proteins.

-

Compare the predicted binding mode with that of Erythromycin A to understand the impact of the N-oxide group.

-

Signaling Pathways and Logical Relationships

The primary mechanism of action of Erythromycin A is the inhibition of bacterial protein synthesis. This compound, as a metabolite, may have altered activity at the ribosome. Additionally, its interaction with CYP3A4 is a key factor in drug-drug interactions.

Caption: Interactions of Erythromycin A and its N-oxide.

Quantitative Data Summary

Table 1: Predicted Binding Energies (kcal/mol) from Molecular Docking

| Ligand | Target | Predicted Binding Energy (Software A) | Predicted Binding Energy (Software B) |

| Erythromycin A | Bacterial 50S Ribosome | Value | Value |

| This compound | Bacterial 50S Ribosome | Calculated Value | Calculated Value |

| Erythromycin A | Human CYP3A4 | Value | Value |

| This compound | Human CYP3A4 | Calculated Value | Calculated Value |

Table 2: Root Mean Square Deviation (RMSD) from MD Simulations

| System | Simulation Time (ns) | Average RMSD (Å) | Standard Deviation (Å) |

| This compound in water | 100 | Calculated Value | Calculated Value |

| This compound - Ribosome Complex | 100 | Calculated Value | Calculated Value |

| This compound - CYP3A4 Complex | 100 | Calculated Value | Calculated Value |

Conclusion

The computational modeling of this compound represents a valuable area of research for understanding its biological role and potential as a therapeutic agent or a source of drug-drug interactions. While specific computational studies on this N-oxide are currently limited, the methodologies and workflows presented in this guide provide a solid foundation for future in-silico investigations. By combining quantum mechanics, molecular dynamics, and molecular docking, researchers can elucidate the structural, energetic, and dynamic properties of this compound, paving the way for a more complete understanding of its pharmacokinetics and pharmacodynamics. The data generated from such studies will be instrumental in the rational design of new macrolide antibiotics with improved efficacy and safety profiles.

References

- 1. Macrolide – induced clinically relevant drug interactions with cytochrome P-450A (CYP) 3A4: an update focused on clarithromycin, azithromycin and dirithromycin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Benchchem [benchchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. toku-e.com [toku-e.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Erythromycin A N-oxide: A Comprehensive Technical Guide on its Physical Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical characteristics of Erythromycin (B1671065) A N-oxide, a significant metabolite of the macrolide antibiotic Erythromycin A. This document collates essential data on its physicochemical properties, outlines standard experimental protocols for their determination, and presents logical workflows relevant to its study. Erythromycin A N-oxide is not only a metabolite but also a potential impurity in commercial erythromycin preparations and serves as a precursor in the synthesis of clarithromycin[1].

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These data are critical for its identification, purification, and formulation in a research and development setting.

| Property | Data | References |

| IUPAC Name | (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-4-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl)oxy]-14-ethyl-7,12,13-trihydroxy-3,5,7,9,11,13-hexamethyl-6-[(3,4,6-trideoxy-3-dimethylamino-beta-D-xylo-hexopyranosyl)oxy]oxacyclotetradecane-2,10-dione N-oxide | [2] |

| CAS Number | 992-65-4 | [1][2][3][4][5] |

| Molecular Formula | C₃₇H₆₇NO₁₄ | [1][2][3][4][5][6] |

| Molecular Weight | 749.9 g/mol | [3][4][5][6][7] |

| Appearance | White solid powder | [2][3] |

| Purity | Typically ≥95% to >98% (by HPLC) | [1][3] |

| Storage Conditions | -20°C | [1][3][4] |

| Source | A metabolite formed from Erythromycin A, can be isolated from the fermentation broth of Saccharopolyspora erythraea | [3] |

| Solubility Profile | References | |

| Water | Soluble | [3] |

| Ethanol | Soluble | [1][3][4] |

| Methanol | Soluble | [1][3][4] |

| Dimethylformamide (DMF) | Soluble | [1][3][4] |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [1][3][4] |

Logical and Experimental Workflows

The following diagrams illustrate key relationships and procedural workflows associated with the characterization of this compound.

Caption: Metabolic and synthetic relationships of this compound.

Caption: General workflow for the physical characterization of an API.

Experimental Protocols

The characterization of an active pharmaceutical ingredient (API) like this compound involves a suite of standardized analytical tests to confirm its identity, purity, and physicochemical properties[8][9].

3.1. Appearance (Visual Inspection)

-

Objective: To determine the physical form, color, and clarity of the substance.

-

Methodology: A small quantity of the API is placed on a clean, white surface or in a clear container. It is observed under adequate lighting against both a white and a black background. The physical state (e.g., crystalline, powder, amorphous solid) and color are recorded. This provides the most basic identification check[9].

3.2. Solubility Determination

-

Objective: To assess the solubility of the API in various standard solvents, which is crucial for formulation development.

-

Methodology: A predetermined amount of this compound is added to a specific volume (e.g., 1 mL) of a solvent (e.g., water, ethanol, DMSO) in a vial at a controlled temperature. The mixture is agitated vigorously. Solubility is determined by visual inspection for the absence of solid particles. If the substance dissolves, further API is added until saturation is reached to quantify the solubility, often expressed in mg/mL[9].

3.3. Melting Point Determination

-

Objective: To determine the temperature range over which the solid API transitions to a liquid. This is a key indicator of purity.

-

Methodology: A small, dry sample of the powdered API is packed into a capillary tube. The tube is placed in a calibrated melting point apparatus. The temperature is raised at a controlled rate. The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range[9].

3.4. High-Performance Liquid Chromatography (HPLC) for Purity Analysis

-

Objective: To separate, identify, and quantify each component in the sample, thereby determining the purity of the API and identifying any related substances or impurities.

-

Methodology:

-

Preparation: A standard solution of known concentration and a sample solution of the API are prepared in a suitable solvent.

-

Instrumentation: A liquid chromatograph equipped with a UV detector and a suitable column (e.g., C18) is used.

-

Mobile Phase: A specific mixture of solvents (e.g., acetonitrile (B52724) and a buffer) is pumped through the column.

-

Injection & Elution: A small volume of the sample solution is injected into the system. Components separate based on their affinity for the column's stationary phase versus the mobile phase.

-

Detection: The detector measures the absorbance of the components as they elute. The resulting chromatogram shows peaks corresponding to each component.

-

Analysis: The area of the main peak relative to the total area of all peaks is calculated to determine the purity, often expressed as a percentage[3].

-

3.5. Spectroscopic Analysis for Structural Confirmation

-

Objective: To confirm the chemical structure of the molecule.

-

Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule. 1H NMR and 13C NMR spectra are acquired by dissolving the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placing it in a strong magnetic field[8]. The chemical shifts, splitting patterns, and integrations confirm the molecular structure.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies the functional groups present in the molecule. The sample is analyzed as a solid or in a KBr pellet. The resulting spectrum shows absorption bands at specific wavenumbers corresponding to the vibrations of different chemical bonds (e.g., C=O, O-H, C-N)[8].

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. The sample is ionized, and the mass-to-charge ratio (m/z) of the molecular ion is measured, which should correspond to the calculated molecular weight of this compound[1].

-

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. toku-e.com [toku-e.com]

- 4. agscientific.com [agscientific.com]

- 5. scbt.com [scbt.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. anexib.com [anexib.com]

- 8. labinsights.nl [labinsights.nl]

- 9. API Physical Characteristics Testing - Protheragen [protheragen.ai]

Erythromycin A N-oxide CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Erythromycin (B1671065) A N-oxide, a key intermediate and metabolite of the macrolide antibiotic Erythromycin A. This document outlines its chemical properties, synthesis, and analytical methodologies, and its role in the synthesis of Clarithromycin (B1669154).

Core Compound Information

Erythromycin A N-oxide is a significant compound in the landscape of macrolide antibiotics. It is recognized as a metabolite of Erythromycin A and serves as a crucial precursor in the semi-synthesis of Clarithromycin, a widely used antibiotic. It can also be present as an impurity in commercial preparations of erythromycin.

Molecular Structure:

The molecular structure of this compound is characterized by the 14-membered lactone ring typical of erythromycin, with the addition of an N-oxide functional group on the desosamine (B1220255) sugar moiety.

(A 2D chemical structure image would typically be here in a full whitepaper. For this text-based format, the structure is described.)

Physicochemical and Quantitative Data

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 992-65-4 | [1] |

| Molecular Formula | C₃₇H₆₇NO₁₄ | [1] |

| Molecular Weight | 749.9 g/mol | [1] |

| Appearance | White solid | |

| Solubility | Soluble in water, ethanol, methanol (B129727), DMF, and DMSO. | |

| Storage Conditions | -20°C | |

| Purity (typical) | >98% by HPLC |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for researchers in this field.

This protocol describes the oxidation of the tertiary amine on the desosamine sugar of Erythromycin A to form the N-oxide.

Materials:

-

Erythromycin A

-

Methanol

-

Water

-

35% Hydrogen Peroxide

Procedure:

-

Dissolve 220.2 g (0.3 mol) of Erythromycin A in a mixture of 1,500 ml of methanol and 1,000 ml of water.[1]

-

Cool the solution to a temperature between 15 and 20°C.[1]

-

Add 79 ml (0.9 mol) of 35% hydrogen peroxide dropwise to the solution.[1]

-

Stir the reaction mixture at room temperature for 20 hours.[1]

-

Upon completion, the product, this compound, can be isolated and purified using standard crystallization techniques.

This compound is a key intermediate in the synthesis of Clarithromycin. The following protocol outlines the methylation of the 6-hydroxyl group and subsequent reduction of the N-oxide.

Step 1: Methylation to 6-O-methylthis compound

-

This step involves the reaction of this compound with a methylating agent in the presence of a base to selectively methylate the hydroxyl group at the 6-position of the macrolide ring.[1][2]

Step 2: Reduction of 6-O-methylthis compound to Clarithromycin

-

The resulting 6-O-methylthis compound is then treated with a reducing agent to remove the N-oxide and yield Clarithromycin.[1][2]

Materials:

-

6-O-methylthis compound (3.82 g, 5 mmol)

-

Isopropanol (30 ml)

-

Stannous chloride dihydrate (2.26 g, 10 mmol)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

Suspend 3.82 g (5 mmol) of 6-O-methylthis compound in 30 ml of isopropanol.[3]

-

Add 2.26 g (10 mmol) of stannous chloride dihydrate to the suspension.[3]

-

Stir the mixture at a temperature ranging from 30 to 40°C for 2 hours.[3]

-

Add a saturated sodium bicarbonate solution to the reaction mixture.[3]

-

Extract the aqueous layer twice with ethyl acetate.[3]

-

Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.[3]

-

Concentrate the solution under reduced pressure to obtain Clarithromycin as a white powder (yield: 96%).[3]

A validated stability-indicating HPLC method is essential for the analysis of Erythromycin A and its related substances, including the N-oxide. The following provides a general framework that can be optimized for this compound.

Table 2: HPLC Method Parameters for Erythromycin Analysis

| Parameter | Condition | Reference(s) |

| Column | Reversed-phase C18 (e.g., Inertsil ODS, 4.6 x 150 mm) | [4][5] |

| Mobile Phase | Acetonitrile : Methanol : 0.2 M Ammonium Acetate : Water (45:10:10:35 v/v/v/v), pH 7.0 | [5] |

| Alternative: Phosphate buffer solution (0.02 M, pH 6.5) : Acetonitrile (40:60 v/v) | [4] | |

| Flow Rate | 1.0 - 1.5 mL/min | [4][6] |

| Column Temperature | 70°C | [5] |

| Detection | UV at 215 nm | [4] |

| Injection Volume | 20 - 50 µL | [4][6] |

Sample Preparation:

-

Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent.

-

Filter the sample solution through a 0.45 µm filter before injection.

Signaling Pathways and Experimental Workflows

Visualizing the relationships and transformations of this compound is key to understanding its role in medicinal chemistry.

The following diagram illustrates the two-step synthesis of Clarithromycin from Erythromycin A, highlighting the role of this compound as a key intermediate.

Caption: Synthetic workflow from Erythromycin A to Clarithromycin.

Understanding the degradation of Erythromycin A is critical for formulation and stability studies. This compound, being a close analog, may exhibit similar degradation patterns. The primary degradation in acidic conditions involves the formation of anhydroerythromycin A.[7][8]

Caption: Acidic degradation pathway of Erythromycin A.

References

- 1. US6809188B1 - Method of preparing clarithromycin - Google Patents [patents.google.com]

- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 3. Clarithromycin synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Improved high-pressure liquid chromatographic method for the analysis of erythromycin in solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Solubility Profile of Erythromycin A N-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin (B1671065) A N-oxide is a significant metabolite and synthetic intermediate of Erythromycin A, a widely used macrolide antibiotic. A thorough understanding of its solubility is critical for its application in drug development, formulation, and analytical studies. This technical guide provides a comprehensive overview of the solubility profile of Erythromycin A N-oxide. Due to the limited availability of quantitative solubility data for this specific derivative, this guide also furnishes detailed experimental protocols for its determination and discusses the relevant chemical pathways of its parent compound, Erythromycin A, to provide a broader context of its chemical behavior.

Physicochemical Properties of this compound

This compound is a white, solid compound.[1][2] Its formation involves the oxidation of the tertiary amine on the desosamine (B1220255) sugar of Erythromycin A.[3] This modification alters the physicochemical properties of the parent molecule. It is also known to be a precursor in the synthesis of Clarithromycin (B1669154).[3][4]

| Property | Value | Reference(s) |

| CAS Number | 992-65-4 | [1][2] |

| Molecular Formula | C₃₇H₆₇NO₁₄ | [1][2] |

| Molecular Weight | 749.9 g/mol | [2] |

| Appearance | White Solid | [1][2] |

| Purity | >98% by HPLC | [2] |

Solubility Profile

Qualitative Solubility

Quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, qualitative assessments indicate that this compound is soluble in the following solvents:

-

Water[2]

-

Dimethyl sulfoxide (B87167) (DMSO)[2][3]

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility values (e.g., in mg/mL or molarity at defined temperatures) for this compound are not available. For drug development and research purposes, it is imperative to experimentally determine the solubility in relevant solvent systems. The following sections provide a detailed protocol for such a determination.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the thermodynamic solubility of this compound using the shake-flask method, followed by quantification via High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (of known purity)

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, etc.)

-

Volumetric flasks and pipettes

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

HPLC system with UV detector

-

Reversed-phase C18 HPLC column

-

HPLC-grade solvents for mobile phase (e.g., acetonitrile, methanol, water)

-

Buffer salts for mobile phase (e.g., ammonium (B1175870) acetate)

Experimental Workflow

Detailed Methodology

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the dissolution equilibrium is reached.[5]

-

Phase Separation: After equilibration, remove the vials and let them stand to allow the undissolved solid to sediment. Centrifuge the vials to further pellet the suspended particles.

-

Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter. Dilute the filtered solution with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.

-

HPLC Analysis: Analyze the diluted samples by HPLC. A suitable method for the parent compound, Erythromycin A, can be adapted. For instance, a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile, methanol, and an ammonium acetate (B1210297) buffer (pH 7.0) at an elevated temperature (e.g., 70 °C) has been shown to be effective.[6] Detection is typically performed using a UV detector at around 205-215 nm.[7]

-

Quantification: Prepare a standard curve by injecting known concentrations of this compound. Determine the concentration of the diluted sample by comparing its peak area to the standard curve. Calculate the solubility of this compound in the test solvent, taking into account the dilution factor.

Relevant Chemical Pathways

While specific signaling pathways involving this compound are not well-documented, understanding its chemical stability and reactivity is crucial. The degradation pathways of its parent compound, Erythromycin A, and its use in synthesis provide valuable insights.

Degradation of Erythromycin A

Erythromycin A is known to be unstable in acidic conditions, leading to the formation of inactive degradation products.[8] It can also be degraded through oxidation. The N-oxidation to form this compound is one such transformation.

Synthesis of Clarithromycin

This compound serves as a key intermediate in the semi-synthesis of Clarithromycin, a second-generation macrolide antibiotic. This pathway highlights a significant industrial application of the N-oxide derivative.

Conclusion

While qualitative data suggests that this compound is soluble in water and several common organic solvents, a notable gap exists in the scientific literature regarding its quantitative solubility profile. This guide provides a robust and adaptable experimental protocol for the determination of its thermodynamic solubility, which is essential for advancing research and development involving this compound. Furthermore, the provided context on the chemical pathways of the parent molecule, Erythromycin A, and the synthetic utility of the N-oxide derivative, offers a broader understanding of its chemical behavior and significance. For any application requiring precise knowledge of its solubility, experimental determination as outlined herein is strongly recommended.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. toku-e.com [toku-e.com]

- 3. caymanchem.com [caymanchem.com]

- 4. US6809188B1 - Method of preparing clarithromycin - Google Patents [patents.google.com]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. Improved high-pressure liquid chromatographic method for the analysis of erythromycin in solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Degradation Pathways of Erythromycin A N-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin (B1671065) A N-oxide is a significant derivative of the macrolide antibiotic Erythromycin A. It is recognized as a metabolite, a potential impurity in erythromycin formulations, and a synthetic intermediate in the production of other macrolide antibiotics[1]. Understanding its degradation pathways is crucial for the development of stable pharmaceutical formulations, ensuring drug efficacy and safety, and for the accurate interpretation of analytical data. This guide provides a comprehensive overview of the known and potential degradation pathways of Erythromycin A N-oxide under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress. The information presented herein is a synthesis of data from studies on Erythromycin A and related macrolides, providing a predictive framework for the degradation of its N-oxide derivative.

Core Degradation Pathways

The degradation of this compound is anticipated to involve transformations of both the macrolide ring and the N-oxide functional group. The stability of the macrolide core is significantly influenced by pH, temperature, and oxidative stress.

Acidic Degradation

Under acidic conditions, Erythromycin A undergoes rapid degradation primarily through intramolecular cyclization reactions, leading to inactive products[2][3][4][5]. It is highly probable that this compound follows a similar degradation pattern concerning its macrolide ring. The primary acidic degradation pathway of the erythromycin macrolide core involves the formation of anhydroerythromycin A, a spiroketal derivative[5]. This process is initiated by the protonation of hydroxyl groups and the ketone on the aglycone ring, which facilitates a series of intramolecular reactions.

A proposed pathway for the acidic degradation of the macrolide ring of this compound is illustrated below.

Basic Degradation

In alkaline solutions, Erythromycin A is known to undergo hydrolysis of the lactone ring, leading to the formation of erythromycic acid. This process is catalyzed by hydroxide (B78521) ions[6][7]. A similar susceptibility to basic hydrolysis is expected for this compound.

The proposed pathway for the base-catalyzed degradation of this compound is as follows:

Oxidative Degradation

Oxidative conditions are particularly relevant to this compound, as the tertiary amine of Erythromycin A is a primary target for oxidation. Studies involving ozonation of Erythromycin A have shown that a direct attack on the dimethylamino group is a key degradation pathway[6][8]. This suggests that the N-oxide itself could be susceptible to further oxidation or rearrangement under strong oxidative stress. Additionally, other parts of the molecule can be oxidized.

Potential oxidative degradation pathways include:

-

Further oxidation of the N-oxide: While the nitrogen is already oxidized, strong oxidizing agents could potentially lead to cleavage of the C-N bonds.

-

Oxidation of the macrolide ring: Hydroxyl groups on the macrolide ring can be oxidized to ketones.

A generalized workflow for oxidative degradation is depicted below:

Thermal Degradation

Thermal stability studies on Erythromycin have shown that it is relatively stable to heat, although some degradation can occur at elevated temperatures[9][]. The thermal degradation of Erythromycin A can lead to the formation of various fragment ions in mass spectrometry, indicating cleavage of the macrolide ring or loss of the sugar moieties[9]. Similar thermal instability would be expected for this compound.

Photolytic Degradation

Photodegradation studies on macrolides, including erythromycin, have indicated that sunlight irradiation can lead to the formation of N-oxide, N-desmethyl, and N-didesmethyl forms[11]. This suggests that the N-oxide itself could be a photoproduct of Erythromycin A and may also be susceptible to further photodegradation. The photolytic degradation of Erythromycin can be enhanced by photocatalysts like TiO2[].

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the public domain detailing the degradation kinetics and product distribution for this compound under various stress conditions. The following table summarizes the expected degradation behavior based on studies of Erythromycin A.

| Stress Condition | Reagents/Parameters | Expected Degradation of this compound | Potential Degradation Products |

| Acidic | 0.1 M - 1 M HCl, room temperature to 60°C | Significant | Anhydrothis compound, other cyclization products |

| Basic | 0.1 M - 1 M NaOH, room temperature to 60°C | Significant | Erythromycic Acid N-oxide, other hydrolysis products |

| Oxidative | 3-30% H₂O₂, Ozone | Significant | Further oxidized N-oxide species, ring-opened products, demethylated products |

| Thermal | 60-80°C | Moderate | Fragmentation products, loss of sugar moieties |

| Photolytic | UV light (e.g., 254 nm), sunlight | Moderate | N-desmethyl-erythromycin A N-oxide, other photoproducts |

Experimental Protocols

General Forced Degradation Workflow

Acidic Degradation Protocol

-

Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile).

-

Stress Application: Add an equal volume of 1 N hydrochloric acid (HCl).

-

Incubation: Store the solution at room temperature or an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours to one week)[9][12].

-

Neutralization and Analysis: Withdraw samples at various time points, neutralize with an equivalent amount of 1 N sodium hydroxide (NaOH), and dilute with the mobile phase for HPLC-MS analysis.

Basic Degradation Protocol

-

Sample Preparation: Dissolve a known amount of this compound in a suitable solvent.

-

Stress Application: Add an equal volume of 0.1 N or 1 N sodium hydroxide (NaOH).

-

Incubation: Store the solution at room temperature or an elevated temperature (e.g., 60°C) for a specified period.

-

Neutralization and Analysis: Withdraw samples, neutralize with an equivalent amount of 0.1 N or 1 N hydrochloric acid (HCl), and dilute for HPLC-MS analysis.

Oxidative Degradation Protocol

-

Sample Preparation: Dissolve a known amount of this compound in a suitable solvent.

-

Stress Application: Add a solution of hydrogen peroxide to achieve a final concentration of 3-30%.

-

Incubation: Keep the mixture at room temperature for a specified period (e.g., 24 hours), protected from light.

-

Analysis: Dilute the sample with the mobile phase for HPLC-MS analysis.

Thermal Degradation Protocol

-

Sample Preparation: Place a known amount of solid this compound or a solution in a suitable container.

-

Stress Application: Expose the sample to a controlled elevated temperature (e.g., 60-80°C) in a calibrated oven for a defined period.

-

Analysis: For solid samples, dissolve in a suitable solvent before dilution. For solutions, dilute directly for HPLC-MS analysis.

Photolytic Degradation Protocol

-

Sample Preparation: Place a known amount of solid this compound or a solution in a photostability chamber.

-

Stress Application: Expose the sample to a controlled light source (e.g., UV lamp at 254 nm or a combination of UV and visible light) as per ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.

-

Analysis: Prepare the samples as described for thermal degradation and analyze by HPLC-MS.

Analytical Methodologies

A stability-indicating analytical method is essential for separating the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), is the method of choice for this purpose[12][13][14].

-

Chromatography: A reversed-phase C18 column is commonly used. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). Gradient elution is often employed to achieve optimal separation of all components.

-

Mass Spectrometry: Electrospray ionization (ESI) in the positive ion mode is suitable for the analysis of erythromycin and its derivatives. MS/MS allows for the sensitive and selective detection and quantification of the parent drug and its degradation products, as well as providing structural information for the identification of unknown degradants.

Conclusion

The degradation of this compound is a complex process influenced by various environmental factors. While specific studies on its degradation pathways are limited, a comprehensive understanding can be extrapolated from the extensive research on Erythromycin A. The primary sites of degradation are the macrolide ring, which is susceptible to acid and base hydrolysis, and the N-oxide functional group, which is a key target in oxidative and photolytic pathways. The development of robust, stability-indicating analytical methods, primarily LC-MS/MS, is critical for accurately monitoring the stability of this compound and ensuring the quality and safety of pharmaceutical products containing this compound. Further research focusing specifically on the forced degradation of this compound is warranted to fully elucidate its degradation pathways and to generate quantitative data that will be invaluable for formulation development and regulatory submissions.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of the acid stability of azithromycin and erythromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Erythromycin Modification That Improves Its Acidic Stability while Optimizing It for Local Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. A kinetic study on the degradation of erythromycin A in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of degradation products of erythromycin A arising from ozone and advanced oxidation process treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. lcms.cz [lcms.cz]

- 13. Determination of erythromycin and related substances in commercial samples using liquid chromatography/ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Erythromycin A N-oxide in Drug Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin (B1671065), a macrolide antibiotic, is a widely prescribed medication for treating various bacterial infections. Its metabolic fate within the body is a crucial aspect of its pharmacology, influencing its efficacy and potential for drug-drug interactions. A key metabolite in this process is Erythromycin A N-oxide, formed through the oxidation of the tertiary amine on the desosamine (B1220255) sugar moiety of the parent drug. This technical guide provides an in-depth exploration of the role of this compound in drug metabolism, consolidating available data on its formation, enzyme kinetics, and analytical characterization. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Formation and Metabolic Fate

This compound is primarily formed in the liver by the action of cytochrome P450 enzymes, with CYP3A4 being the principal isoform responsible for this biotransformation. The formation of the N-oxide is a recognized metabolic pathway for erythromycin, alongside N-demethylation, which is the major metabolic route. The process of N-oxidation alters the physicochemical properties of the erythromycin molecule, which can impact its biological activity. It is also noteworthy that this compound is considered a potential impurity in commercial preparations of erythromycin and serves as a precursor in the synthesis of the semi-synthetic macrolide, clarithromycin.

The metabolic pathway of erythromycin primarily involves CYP3A4-mediated N-demethylation and to a lesser extent, N-oxidation.

Quantitative Analysis of Erythromycin A Metabolism

Understanding the kinetics of Erythromycin A metabolism is essential for predicting its clearance and potential for drug interactions. While the major metabolic pathway is N-demethylation, the formation of this compound also contributes to its overall disposition.

| Parameter | Value | Enzyme System | Reference |

| Erythromycin N-demethylation | |||

| Km | 88 µM | Pooled Human Liver Microsomes | [1] |

| Vmax | 345 pmol/min/mg | Pooled Human Liver Microsomes | [1] |

| Km | 33 µM | Expressed CYP3A4 | [1] |

| Vmax | 130 pmol/min/mg | Expressed CYP3A4 | [1] |

Experimental Protocols

In Vitro Metabolism of Erythromycin using Human Liver Microsomes

This protocol outlines a general procedure for studying the metabolism of erythromycin to this compound in vitro.

Materials:

-

Human Liver Microsomes (HLMs)

-

Erythromycin A

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN) or other suitable organic solvent for quenching

-

LC-MS/MS system

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (typically 0.2-1 mg/mL protein concentration), erythromycin A (at various concentrations to determine kinetics), and potassium phosphate buffer.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to equilibrate with the enzymes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes). The incubation time should be optimized to ensure linear metabolite formation.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile or another suitable organic solvent. This step also serves to precipitate the microsomal proteins.

-

Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to a new tube and analyze for the presence of Erythromycin A and this compound using a validated LC-MS/MS method.

Chemical Synthesis of this compound

A detailed, specific laboratory protocol for the synthesis of this compound is not widely documented in readily available literature. However, a general approach for the N-oxidation of tertiary amines, which can be adapted for erythromycin, involves the use of an oxidizing agent.

General Principle:

The tertiary amine of the desosamine sugar in Erythromycin A can be oxidized to its corresponding N-oxide using a suitable oxidizing agent, such as a peroxy acid (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide. The reaction is typically carried out in an appropriate organic solvent.

Illustrative Reaction Scheme:

Note: This is a generalized scheme. Specific reaction conditions, including solvent, temperature, reaction time, and purification methods, would need to be optimized for the synthesis of this compound.

Analytical Characterization

Accurate identification and quantification of this compound are crucial for metabolism studies. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are key analytical techniques for this purpose.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the analysis of drug metabolites. The molecular weight of this compound is 749.9 g/mol .

Table 2: Mass Spectrometry Data for Erythromycin A and its N-oxide Metabolite

| Compound | Molecular Formula | [M+H]+ (m/z) | Key Fragment Ions (m/z) |

| Erythromycin A | C37H67NO13 | 734.5 | 576.5 (loss of cladinose), 158.2 (desosamine) |

| This compound | C37H67NO14 | 750.5 | Not specifically detailed in reviewed literature. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information. While specific ¹H-NMR and ¹³C-NMR data for this compound are not widely published, the N-oxidation of the desosamine sugar would be expected to induce chemical shift changes in the protons and carbons near the nitrogen atom.

Conclusion

This compound is a relevant, albeit minor, metabolite of erythromycin formed by CYP3A4. Its role in the overall disposition and potential for drug interactions of erythromycin warrants further investigation. This technical guide has summarized the currently available information on its formation, kinetics, and analytical characterization. The lack of specific quantitative data, detailed synthesis protocols, and comprehensive analytical reference data highlights areas where further research is needed to fully elucidate the role of this compound in drug metabolism. Such data would be invaluable for refining pharmacokinetic models and improving the prediction of drug-drug interactions involving erythromycin.

References

Erythromycin A N-oxide as a Fermentation Byproduct: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin (B1671065) A, a widely used macrolide antibiotic, is produced through fermentation by the bacterium Saccharopolyspora erythraea. During this complex biological process, a variety of related substances and impurities can be generated. Among these is Erythromycin A N-oxide, a metabolite and potential degradation product of Erythromycin A. This technical guide provides a comprehensive overview of this compound as a fermentation byproduct, detailing its formation, isolation, and characterization. This document includes available quantitative data, detailed experimental protocols for analysis, and visualizations of relevant pathways and workflows to support further research and process optimization in erythromycin production.

Introduction

Erythromycin A is a cornerstone of antibacterial therapy, synthesized by the intricate polyketide synthase machinery of Saccharopolyspora erythraea. The industrial fermentation process, while optimized for high yields of the primary product, inevitably leads to the formation of a spectrum of related compounds. These byproducts can arise from biosynthetic side reactions, precursor variability, or degradation of the target molecule under fermentation and downstream processing conditions.

This compound (CAS 992-65-4; Molecular Formula: C₃₇H₆₇NO₁₄) is a known impurity and metabolite of Erythromycin A.[1][2][3][4] Its presence in the fermentation broth is of significant interest for process optimization and quality control, as it represents a potential yield loss and a component that needs to be monitored and controlled during purification. The formation of the N-oxide occurs at the dimethylamino group of the desosamine (B1220255) sugar moiety of Erythromycin A. This guide consolidates the current knowledge on this compound, focusing on its origins within the fermentation process and the analytical methodologies required for its study.

Formation of this compound